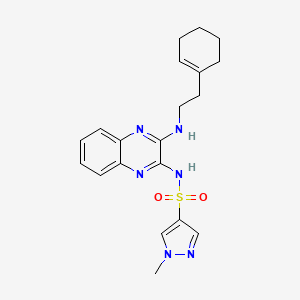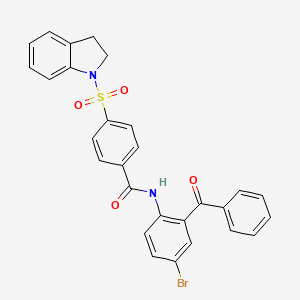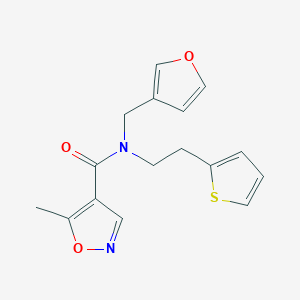
4,6-dimorpholino-N-(4-phenoxyphenyl)-1,3,5-triazin-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimorpholino-N-(4-phenoxyphenyl)-1,3,5-triazin-2-amine hydrochloride is a chemical compound that has gained significant attention in the scientific research community. It is a triazine-based compound that has been found to have potential applications in various fields, including medicine, agriculture, and environmental science.
Aplicaciones Científicas De Investigación
Environmental Exposure and Health Impacts:
- A study investigated human exposure to neutral, phenolic, and methoxylated OHCs in Japan, highlighting the dietary exposure routes and their differential partitioning between breast milk and serum, suggesting potential health impacts of similar compounds through environmental and dietary exposures (Fujii et al., 2014).
- Another research effort explored the temporal trend and age-dependent serum concentration of phenolic OHCs in Japanese men, comparing these with neutral contaminants like PCBs and pesticides, to understand changes over time and potential health implications (Fujii et al., 2014).
Metabolism and Toxicity Studies:
- Investigations into the metabolism and disposition of novel compounds, including ErbB/Vascular Endothelial Growth Factor Receptor inhibitors, shed light on the metabolic pathways, absorption rates, and potential for creating metabolites, which can be relevant for understanding the behavior of complex organohalogen compounds in biological systems (Christopher et al., 2010).
Propiedades
IUPAC Name |
4,6-dimorpholin-4-yl-N-(4-phenoxyphenyl)-1,3,5-triazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3.ClH/c1-2-4-19(5-3-1)32-20-8-6-18(7-9-20)24-21-25-22(28-10-14-30-15-11-28)27-23(26-21)29-12-16-31-17-13-29;/h1-9H,10-17H2,(H,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCGJNSAJJCHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)N5CCOCC5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimorpholino-N-(4-phenoxyphenyl)-1,3,5-triazin-2-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2675391.png)




![(E)-2-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2675398.png)



![2-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2675404.png)

![N-[3-(2-Methylpropyl)oxan-4-yl]but-2-ynamide](/img/structure/B2675406.png)

